molecular formula C12H17N3O2 B8601599 1-(3-Nitrobenzyl)piperidin-4-amine

1-(3-Nitrobenzyl)piperidin-4-amine

Cat. No.: B8601599
M. Wt: 235.28 g/mol
InChI Key: BZJKVQATQCWDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrobenzyl)piperidin-4-amine (chemical formula: C₁₂H₁₇N₃O₂·2HCl; CAS: 1158785-53-5) is a piperidine derivative with a nitro-substituted benzyl group at the 1-position of the piperidine ring. It is commonly utilized in research and development as a chemical intermediate or pharmacological probe. The compound’s dihydrochloride salt form enhances its stability and solubility in aqueous systems.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H17N3O2/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17/h1-3,8,11H,4-7,9,13H2

InChI Key

BZJKVQATQCWDFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The nitro group in this compound is strongly electron-withdrawing, influencing reactivity and binding interactions compared to electron-donating groups like methoxy (e.g., 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine) .
  • Halogenation : Chloro/fluoro substitutions (e.g., 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine) improve metabolic stability and target affinity in some drug candidates .

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